![molecular formula C18H16 B14513220 1,2-Diphenylbicyclo[3.1.0]hex-2-ene CAS No. 62907-49-7](/img/structure/B14513220.png)
1,2-Diphenylbicyclo[3.1.0]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylbicyclo[310]hex-2-ene is a unique bicyclic compound characterized by its rigid structure and the presence of two phenyl groups attached to the bicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylbicyclo[3.1.0]hex-2-ene typically involves a [2+2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging and difficult to scale up .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. The use of photochemistry and specialized equipment may limit large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylbicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated hydrocarbons.
Scientific Research Applications
1,2-Diphenylbicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in the design of biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1,2-Diphenylbicyclo[3.1.0]hex-2-ene exerts its effects is primarily through its structural rigidity and the electronic properties of the phenyl groups. These features influence its reactivity and interactions with other molecules. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different ring size and substitution pattern.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Uniqueness
1,2-Diphenylbicyclo[310]hex-2-ene is unique due to the presence of two phenyl groups and its specific ring structure
Properties
CAS No. |
62907-49-7 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
1,2-diphenylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C18H16/c1-3-7-14(8-4-1)17-12-11-16-13-18(16,17)15-9-5-2-6-10-15/h1-10,12,16H,11,13H2 |
InChI Key |
JPVKRCGFCWADFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2(C1C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


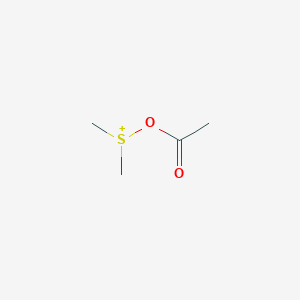
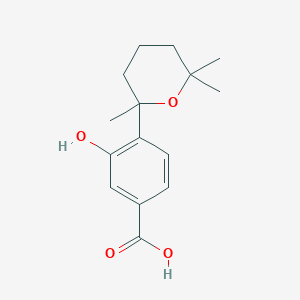

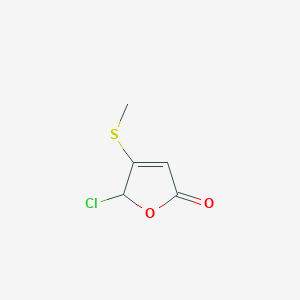

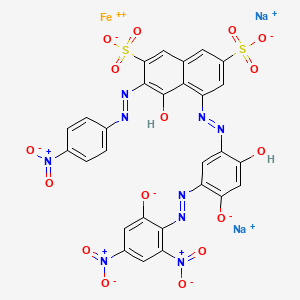

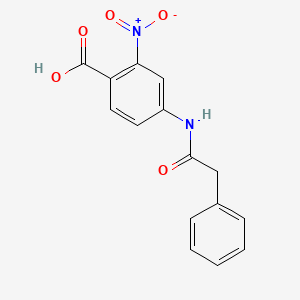
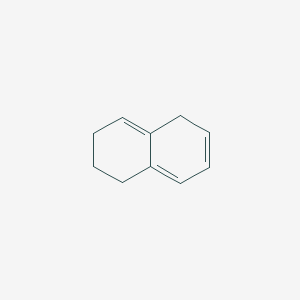
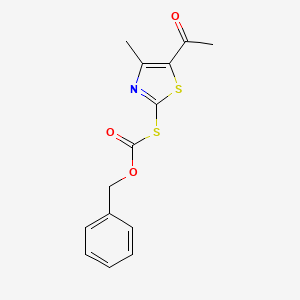
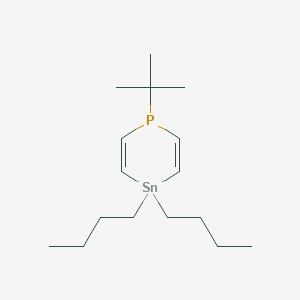


![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
